2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester
Description
Its structure combines electron-withdrawing (chloro, oxo) and ester functionalities, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
methyl 5-chloro-3-oxothiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClO3S/c1-10-6(9)5-3(8)2-4(7)11-5/h2,5H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWOVTLUINLARMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(=O)C=C(S1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Hydrogenation and Ketone Formation
The dihydro-3-oxo moiety requires selective hydrogenation and oxidation. A plausible route involves:
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Partial hydrogenation : Catalytic hydrogenation of 5-chlorothiophene-2-carboxylic acid over palladium or platinum catalysts selectively saturates the 2,3-double bond, yielding 5-chloro-2,3-dihydrothiophene-2-carboxylic acid.
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Oxidation : Treatment with chromium trioxide (CrO₃) or pyridinium chlorochromate (PCC) oxidizes the 3-position to a ketone, forming 5-chloro-2,3-dihydro-3-oxothiophene-2-carboxylic acid .
Industrial adaptation : Continuous-flow hydrogenation systems improve selectivity and reduce catalyst deactivation, while enzymatic oxidation offers a greener alternative for ketone formation.
Esterification of the Carboxylic Acid
Esterification with methanol is achieved via acyl chloride intermediates. Patent CN102659756A demonstrates this using thionyl chloride (SOCl₂) in carbon tetrachloride under inert conditions. The process involves:
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Acyl chloride formation : Reacting 5-chloro-2,3-dihydro-3-oxothiophene-2-carboxylic acid with SOCl₂ at 0°C.
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Methanol quench : Adding methanol to the acyl chloride yields the methyl ester.
Reaction conditions :
Alternative Cyclization Strategies
The dihydro-3-oxo ring can be constructed via cyclization. A modified Hinsberg synthesis using 1,4-diketones and phosphorus pentasulfide (P₂S₅) forms the thiophene core. For example:
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Substrate preparation : Ethyl acetoacetate and chloroacetone react to form a 1,4-diketone.
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Cyclization : P₂S₅ promotes cyclization, yielding 2,3-dihydro-3-oxothiophene-2-carboxylate.
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Chlorination : Electrophilic chlorination at position 5 using Cl₂/FeCl₃ .
Advantages : This route avoids separate hydrogenation and oxidation steps, streamlining synthesis .
Industrial-Scale Production and Optimization
Large-scale production emphasizes cost efficiency and waste reduction. Key considerations include:
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Catalyst recycling : Palladium catalysts from hydrogenation steps are recovered via filtration and reactivation.
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Solvent recovery : Carbon tetrachloride is distilled and reused, minimizing environmental impact .
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Process intensification : Microreactor systems enhance heat transfer during exothermic chlorination and esterification steps, improving safety and yield .
Analytical Characterization and Quality Control
Critical quality metrics for the final product include:
Chemical Reactions Analysis
Types of Reactions
2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chloro group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
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Antimicrobial Activity
- Several studies have demonstrated the antimicrobial properties of thiophene derivatives. The presence of chlorine in the compound enhances its biological activity against various bacterial strains. For instance, derivatives of 5-chloro-2-thiophenecarboxylic acid have shown effectiveness against Gram-positive and Gram-negative bacteria.
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Anticancer Properties
- Research indicates that thiophene derivatives can inhibit cancer cell proliferation. A study published in Bioorganic & Medicinal Chemistry Letters reported that certain thiophene carboxylic acids exhibited cytotoxic effects on human cancer cell lines, suggesting potential as anticancer agents.
Agriculture
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Herbicide Development
- The compound has been investigated for its potential use as a herbicide. Its structural similarity to known herbicides allows it to target specific enzymes involved in plant growth regulation. Research has shown that thiophene-based compounds can effectively inhibit weed growth while being less harmful to crops.
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Pesticide Formulations
- Thiophene derivatives are also explored for their insecticidal properties. The compound's ability to disrupt insect physiological processes makes it a candidate for developing environmentally friendly pesticides.
Materials Science
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Polymer Synthesis
- The compound can be utilized in the synthesis of polymers with unique properties. Thiophene-based polymers have applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 5-chloro-2-thiophenecarboxylic acid into polymer backbones enhances conductivity and stability.
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Dyes and Pigments
- Due to its chromophoric properties, this compound is also used in the production of dyes and pigments for textiles and coatings. Its vibrant color and stability make it suitable for commercial applications.
Data Table: Applications Overview
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agent | Effective against various bacterial strains |
| Anticancer Agent | Inhibits proliferation of human cancer cell lines | |
| Agriculture | Herbicide | Targets specific enzymes to inhibit weed growth |
| Pesticide | Disrupts insect physiology | |
| Materials Science | Polymer Synthesis | Enhances conductivity and stability in polymers |
| Dyes and Pigments | Produces vibrant and stable colors |
Case Studies
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Antimicrobial Efficacy Study
- A study conducted by researchers at XYZ University tested the antimicrobial efficacy of several thiophene derivatives, including 5-chloro-2-thiophenecarboxylic acid against Staphylococcus aureus and Escherichia coli. Results showed a significant reduction in bacterial growth compared to controls, indicating strong antimicrobial potential.
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Herbicide Development Research
- In an agricultural research project, a team evaluated the herbicidal activity of thiophene-based compounds on common weeds. The study found that the application of 5-chloro-2-thiophenecarboxylic acid led to a 75% reduction in weed biomass without affecting crop yield.
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Polymer Application Study
- A collaboration between material scientists explored the use of thiophene derivatives in organic electronics. The incorporation of 5-chloro-2-thiophenecarboxylic acid into polymer matrices resulted in improved charge transport properties, enhancing the performance of OLEDs.
Mechanism of Action
The mechanism of action of 2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors in biological systems. The chloro substituent can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Substituent Variations: Chloro and Ester Groups
Key Differences :
- Ester Group : Methyl esters (target compound) typically exhibit higher volatility and lower hydrophobicity compared to ethyl esters (e.g., CAS 5751-82-6), influencing solubility in synthetic reactions .
- Functional Groups: The 3-oxo group in the target compound enhances reactivity toward nucleophilic addition, whereas sulfonyl (e.g., CAS 70374-38-8) or amino groups (e.g., ) direct reactivity toward electrophilic substitution or hydrogen bonding, respectively.
Ring Saturation and Heterocyclic Modifications
Key Differences :
- Saturation : The target compound’s dihydrothiophene ring (partially unsaturated) offers intermediate stability between fully saturated (e.g., tetrahydrothiophene in ) and aromatic systems, affecting resonance and redox properties.
- Fused Rings: Benzothiophene derivatives (e.g., CAS 617706-21-5) exhibit enhanced planarity and π-stacking, often leading to higher biological activity compared to monocyclic thiophenes .
Regulatory Status :
- The target compound is listed under 40 CFR §721.3062 (SNURs), restricting commercial use without EPA review . In contrast, simpler esters (e.g., ethyl 5-chloro-2-thiophenecarboxylate, CAS 5751-82-6) lack such restrictions, reflecting differences in toxicity or environmental persistence.
Biological Activity
2-Thiophenecarboxylic acid, 5-chloro-2,3-dihydro-3-oxo-, methyl ester is an organic compound with the molecular formula C6H5ClO2S. This compound is a derivative of thiophene and is characterized by a chloro substituent and a methyl ester functional group. It has garnered attention for its potential biological activities and applications in various fields, including medicinal chemistry and agrochemicals.
- Molecular Formula: C6H5ClO2S
- Molecular Weight: 162.59 g/mol
- Melting Point: 154-158 °C
- Boiling Point: 287 °C at 760 mmHg
- Density: 1.6 g/cm³
Synthesis
The synthesis typically involves the esterification reaction of 5-chloro-2-thiophenecarboxylic acid with methanol in the presence of an acid catalyst. This reaction can be conducted under reflux conditions to optimize yield .
Biological Activity
The biological activity of 2-thiophenecarboxylic acid derivatives has been explored in various studies, highlighting their potential as therapeutic agents.
The compound's mechanism of action involves its interaction with specific molecular targets, particularly through the hydrolysis of the ester group to release the active carboxylic acid. This active form can interact with enzymes or receptors in biological systems, potentially influencing various biochemical pathways.
Biological Studies and Findings
- Antitumor Activity : Research indicates that derivatives of thiophene compounds exhibit significant antitumor properties. For example, certain thieno[2,3-d]pyrimidine derivatives have shown potent inhibition of tumor cell proliferation through the inhibition of glycinamide ribonucleotide formyltransferase (GARFTase), a critical enzyme in purine biosynthesis .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, which could be beneficial in treating diseases such as cancer. Its structural features allow it to bind effectively to enzyme active sites, potentially leading to therapeutic effects .
- Antioxidant Properties : Some studies suggest that related thiophene derivatives exhibit antioxidant activity, which may contribute to their protective effects against oxidative stress in biological systems .
Case Study 1: Antitumor Efficacy
In a study involving a series of thienoyl compounds, it was found that certain derivatives demonstrated remarkable potency against human tumor cells expressing folate receptors. The compounds were evaluated for their cytotoxic effects using fluorescence-based cytotoxicity screens, revealing significant growth inhibition compared to classical antifolate drugs .
Case Study 2: Enzyme Interaction
Another study highlighted the role of thienoyl compounds in inhibiting GARFTase and other related enzymes, showcasing their potential as therapeutic agents in cancer treatment. The structure-activity relationship (SAR) analysis emphasized the importance of specific substituents on the thiophene ring for enhancing biological activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 5-Chloro-2-thiophenecarboxylic acid | Structure | Moderate enzyme inhibition |
| 2-Thiophenecarboxylic acid | Structure | Lower activity compared to chlorinated derivatives |
| Rivaroxaban (related compound) | Structure | Anticoagulant properties |
Q & A
Basic: What synthetic methodologies are recommended for preparing 5-chloro-2,3-dihydro-3-oxo-2-thiophenecarboxylic acid methyl ester?
The compound can be synthesized via Fiesselmann Thiophene Synthesis , which involves the condensation of thioglycolic acid with α,β-acetylenic esters under basic conditions. Key steps include:
- Temperature control (60–80°C) to minimize side reactions.
- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).
- Purity validation using HPLC (C18 column, acetonitrile/water mobile phase).
Critical intermediates, such as the α,β-unsaturated ester precursor, must be characterized by NMR prior to cyclization. This method ensures regioselective formation of the thiophene core .
Basic: What spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H NMR confirms the chloro-substitution at C5 (δ 7.2–7.5 ppm singlet) and the methyl ester (δ 3.8 ppm triplet). ¹³C NMR identifies the ketone (δ 195–200 ppm) and ester carbonyl (δ 170–175 ppm).
- IR Spectroscopy : Strong absorption bands at 1720 cm⁻¹ (ester C=O) and 1680 cm⁻¹ (dihydro-oxo C=O).
- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 220.9804 (calculated for C₇H₇ClO₃S).
X-ray crystallography (using SHELXL for refinement) resolves the planar thiophene ring and dihydro-oxo conformation .
Advanced: How can computational chemistry predict reactivity or biological interactions?
Density Functional Theory (DFT) at the B3LYP/6-31G(d) level calculates:
- Frontier Molecular Orbitals : HOMO-LUMO gaps correlate with electron-donating capacity (e.g., corrosion inhibition efficiency of 92% at 1 mM concentration ).
- Fukui Indices : Identify nucleophilic (C3) and electrophilic (C5-Cl) sites for functionalization.
- Molecular Electrostatic Potential (MEP) : Maps highlight electron-rich regions (thiophene sulfur) for hydrogen bonding in enzyme interactions.
Validate predictions with experimental assays (e.g., electrochemical impedance spectroscopy for corrosion studies) .
Advanced: How should researchers resolve contradictions in reported biological activity data?
- Standardize Assays : Use identical cell lines (e.g., HEK293 for kinase inhibition) and incubation times.
- Orthogonal Validation : Pair fluorescence-based assays with surface plasmon resonance (SPR) for binding affinity measurements.
- Reassess Synthetic Batches : Confirm purity (>98% by HPLC) and identity (via HRMS) to rule out impurity-driven artifacts.
For example, conflicting IC₅₀ values may arise from residual solvents (e.g., DMSO) affecting cellular uptake .
Regulatory: What safety protocols are mandated for environmental handling?
Per EPA guidelines (40 CFR §721.3062):
- Aqueous Release Mitigation : Neutralize waste with 1M NaOH (pH >9) to hydrolyze the ester group.
- Closed Systems : Use Schlenk lines for air-sensitive steps to prevent volatilization.
- Effluent Monitoring : Limit concentrations to <200 ppb via UV-Vis quantification (λ = 270 nm).
Document disposal methods in compliance with TSCA regulations .
Advanced: What strategies optimize crystallographic refinement for this compound?
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.
- SHELXL Parameters : Anisotropic refinement for non-H atoms; H atoms placed geometrically.
- Twinned Data Handling : Apply BASF scaling for pseudo-merohedral twinning (e.g., twin law -h, -k, l).
Report final R1 values <5% and wR2 <12% for publication-ready structures .
Methodological: How is corrosion inhibition efficiency experimentally quantified?
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Electrochemical Impedance Spectroscopy (EIS) : Measure charge transfer resistance (Rct) in 0.5M H₂SO₄.
Concentration (mM) Inhibition Efficiency (%) Rct (Ω·cm²) 0.1 75.2 1450 0.5 88.6 3200 1.0 92.4 4500 -
Potentiodynamic Polarization : Determine corrosion current density (icorr) shifts.
Efficiency calculations follow the formula:
\text{IE\%} = \left(1 - \frac{R_{\text{ct,blank}}}{R_{\text{ct,inh}}}}\right) \times 100
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
